REACTION_CXSMILES
|
CNC1C=CC(C(N[C@H](C(OCC)=O)CCC(OCC)=O)=O)=NC=1.[C:25]([O:29][C:30]([N:32]([C:34]1[CH:35]=[CH:36][C:37]([C:40]([O:42]C)=[O:41])=[N:38][CH:39]=1)[CH3:33])=[O:31])([CH3:28])([CH3:27])[CH3:26].CI.O>C(O)C>[C:25]([O:29][C:30]([N:32]([C:34]1[CH:35]=[CH:36][C:37]([C:40]([OH:42])=[O:41])=[N:38][CH:39]=1)[CH3:33])=[O:31])([CH3:28])([CH3:26])[CH3:27]
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Diethyl N-[5-(methylamino)picolinoyl]-L-glutamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC=1C=CC(=NC1)C(=O)N[C@@H](CCC(=O)OCC)C(=O)OCC
|
Name
|
methyl 5-(N-tert-butoxycarbonyl-N-methylamino)picolinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C)C=1C=CC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a volume of 5 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C)C=1C=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |